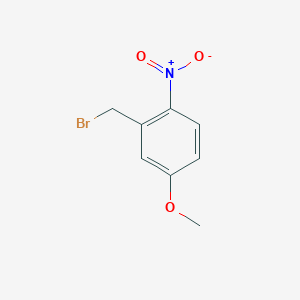

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

描述

属性

IUPAC Name |

2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGOCCUQNTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497558 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-46-8 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reagents and Conditions

This method employs NBS as the brominating agent and dibenzoyl peroxide as a radical initiator in carbon tetrachloride (CCl₄) . The reaction proceeds under controlled thermal conditions.

Procedure :

- Combine the starting material (2-methyl-4-methoxy-1-nitrobenzene), NBS (1.1 eq), and dibenzoyl peroxide (0.1 eq) in CCl₄.

- Stir under reflux at 80°C for 8 hours.

- Cool, filter, and purify via silica gel chromatography (Hexane/EtOAc = 100:1).

Key Observations :

- Radical Mechanism : Bromine radicals generated by dibenzoyl peroxide abstract hydrogen from the methyl group, forming a bromomethyl intermediate.

- Yield Optimization : High purity (>95%) is achieved through recrystallization or chromatography.

Radical Bromination with NBS and AIBN in Acetonitrile

Reagents and Conditions

This approach uses AIBN (azobisisobutyronitrile) as a radical initiator in acetonitrile under light irradiation.

| Parameter | Value/Detail |

|---|---|

| Starting Material | 2-Methyl-4-methoxy-1-nitrobenzene |

| Brominating Agent | NBS |

| Initiator | AIBN |

| Solvent | Acetonitrile |

| Light Source | UV (405 nm) |

| Temperature | Reflux conditions |

| Duration | 48 hours + additional AIBN |

Procedure :

- Dissolve the starting material, NBS (1.1 eq), and AIBN (0.1 eq) in dry acetonitrile under N₂.

- Irradiate with UV light while refluxing. Add AIBN after 24 hours to sustain radical generation.

- Evaporate solvent and purify via column chromatography.

Advantages :

- Solvent Compatibility : Acetonitrile enhances radical stability and reaction efficiency.

- Light-Driven Kinetics : UV irradiation accelerates bromine radical formation.

Comparative Analysis of Bromination Methods

| Method | Reagents/Solvent | Conditions | Yield | Purity Method |

|---|---|---|---|---|

| NBS + Dibenzoyl | CCl₄ | 80°C, 8h | ~90% | Chromatography |

| NBS + AIBN | Acetonitrile, UV | Reflux, 48h | N/A | Column chromatography |

Notes :

- Yield Variability : The 90% yield reported in pertains to a positional isomer (1-(bromomethyl)-2-methoxy-4-nitrobenzene), highlighting the need for regioselectivity optimization.

- Purification : Silica gel chromatography is critical for isolating the desired product from di-brominated byproducts.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 4.54 (s, 2H), 4.00 (s, 3H) | Bromomethyl (-CH₂Br), methoxy (-OCH₃) |

| ¹³C NMR | ~55 (OCH₃), ~35 (CH₂Br) | Methoxy and bromomethyl carbons |

Mass Spectrometry :

Purity Assessment

- HPLC : C18 column with acetonitrile/water gradient detects impurities (e.g., unreacted starting material).

- Melting Point : Reported as 69°C for structurally related compounds, though exact data for the target compound requires experimental validation.

Challenges and Optimization Strategies

Byproduct Formation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Di-brominated species | Excess NBS or prolonged reaction time | Use stoichiometric NBS (≤1.1 eq) |

Solvent Selection

- CCl₄ vs. Acetonitrile : CCl₄ minimizes side reactions but requires higher temperatures. Acetonitrile enhances radical stability but may require inert atmospheres.

Industrial-Scale Considerations

| Parameter | Laboratory vs. Industrial |

|---|---|

| Reactors | Batch vs. Continuous Flow |

| Catalyst Recovery | Not applicable |

| Waste Management | Halogenated waste neutralization |

化学反应分析

Types of Reactions

2-(Bromomethyl)-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

Reduction: Formation of 2-(Aminomethyl)-4-methoxy-1-nitrobenzene.

Oxidation: Formation of 2-(Bromomethyl)-4-hydroxy-1-nitrobenzene or 2-(Bromomethyl)-4-formyl-1-nitrobenzene.

科学研究应用

2-(Bromomethyl)-4-methoxy-1-nitrobenzene has various applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to develop new drugs by modifying its functional groups to enhance biological activity.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

作用机制

The mechanism of action of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, facilitated by the reducing agent.

Oxidation: The methoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-(Bromomethyl)-4-methoxy-1-nitrobenzene with structurally related compounds:

生物活性

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is an organic compound known for its diverse biological activities. This compound, with the molecular formula CHBrNO, has garnered attention in medicinal chemistry due to its potential applications in pharmacology and biochemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 216.03 g/mol

- CAS Number : 67567-46-8

- Structure : The compound features a bromomethyl group, a methoxy group, and a nitro group attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Cellular Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to the generation of ROS, which play a role in cell signaling and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 20 µM, indicating potent activity against these cell types .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound is effective against both bacterial and fungal pathogens .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, its toxicity profile must be considered. Studies indicate that at high concentrations, it can induce cytotoxic effects in normal cell lines:

- Case Study 2 : A dose-dependent toxicity assay revealed that concentrations above 50 µM led to significant cell death in human fibroblast cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

- Absorption : The compound is absorbed efficiently when administered orally.

- Distribution : It shows high protein binding in plasma, which may affect its bioavailability.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites with potential biological activity.

Future Directions

Given the promising biological activities of this compound, further research is warranted:

- Mechanistic Studies : Elucidating the precise mechanisms of action will enhance understanding of its therapeutic potential.

- In Vivo Studies : Animal models should be employed to evaluate efficacy and safety profiles comprehensively.

- Derivatives Synthesis : Exploring derivatives could lead to compounds with improved potency and reduced toxicity.

常见问题

Q. What are the optimized synthetic routes for 2-(bromomethyl)-4-methoxy-1-nitrobenzene, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves bromination of a precursor such as 4-methoxy-1-nitrobenzene derivatives. Key steps include:

- Column chromatography purification : Use silica gel with a hexane/ethyl acetate gradient (e.g., 20% ethyl acetate) to achieve an Rf of 0.2 .

- Reaction monitoring : Employ TLC to track intermediates and confirm completion.

- Yield optimization : Adjust stoichiometry of brominating agents (e.g., NBS or Br₂) and control temperature (e.g., 0–25°C) to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques ensures structural confirmation:

- ¹H NMR : Key signals include aromatic protons at δ 7.55 (s, 1H) and δ 6.94 (s, 1H), with the bromomethyl group at δ 4.79 (s, 2H) .

- IR spectroscopy : Peaks at 1618 cm⁻¹ (C=C aromatic), 1751 cm⁻¹ (NO₂), and 2852 cm⁻¹ (OCH₃) .

- HRMS : Exact mass calculated for C₈H₇BrNO₃ ([M⁺]) is 258.9482 .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed?

- Recrystallization : Use dichloromethane or ethyl acetate/hexane mixtures to remove polar impurities .

- Chromatography : Optimize solvent polarity to separate nitro- and bromo-containing byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site, enabling nucleophilic substitution (SN₂) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the methoxy and nitro groups influences reaction rates .

Q. How does X-ray crystallography clarify the structural conformation of this compound?

Single-crystal X-ray diffraction reveals:

- Bond angles : Distortions due to electron-withdrawing nitro and methoxy groups.

- Packing interactions : π-π stacking between aromatic rings and halogen bonding (C-Br⋯O) .

Q. What is the impact of substituents (methoxy, nitro) on the compound’s stability and reactivity?

Q. How can advanced analytical methods resolve data contradictions (e.g., overlapping NMR signals)?

- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons and confirms coupling patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula when isotopic peaks (e.g., ⁷⁹Br/⁸¹Br) complicate interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。